molecular formula C11H8BrNO2 B14215113 5-Bromo-3-hydroxy-3-propadienyl-1,3-dihydro-2H-indol-2-one CAS No. 651007-50-0

5-Bromo-3-hydroxy-3-propadienyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B14215113
CAS No.: 651007-50-0
M. Wt: 266.09 g/mol
InChI Key: ULTWJKXQBCFKTE-UHFFFAOYSA-N
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Description

5-Bromo-3-hydroxy-3-propadienyl-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 5-Bromo-3-hydroxy-3-propadienyl-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the bromination of 3-hydroxy-1,3-dihydro-2H-indol-2-one using bromine in an appropriate solvent . The reaction conditions typically include refluxing the mixture to ensure complete bromination. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to produce the compound in larger quantities.

Chemical Reactions Analysis

5-Bromo-3-hydroxy-3-propadienyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 5-Bromo-3-hydroxy-3-propadienyl-1,3-dihydro-2H-indol-2-one exerts its effects involves its interaction with molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition or activation of specific biological processes, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

5-Bromo-3-hydroxy-3-propadienyl-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

651007-50-0

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

InChI

InChI=1S/C11H8BrNO2/c1-2-5-11(15)8-6-7(12)3-4-9(8)13-10(11)14/h3-6,15H,1H2,(H,13,14)

InChI Key

ULTWJKXQBCFKTE-UHFFFAOYSA-N

Canonical SMILES

C=C=CC1(C2=C(C=CC(=C2)Br)NC1=O)O

Origin of Product

United States

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